(2-Oxocyclohexylidene)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxocyclohexylidene)acetaldehyde is an organic compound characterized by the presence of both an aldehyde and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Oxocyclohexylidene)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclohexene to form a 1,2-diol, followed by oxidative cleavage to yield the desired aldehyde and ketone functionalities . Another method includes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use catalysts and controlled reaction conditions to ensure high yields and purity of the final product. The use of dimethyl sulfoxide (DMSO) as an oxidant in the presence of a base is also a common industrial method .
Chemical Reactions Analysis
Types of Reactions
(2-Oxocyclohexylidene)acetaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic addition reactions, where nucleophiles add to the carbonyl carbon of the aldehyde or ketone group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(2-Oxocyclohexylidene)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Oxocyclohexylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The carbonyl groups (aldehyde and ketone) are highly reactive and can undergo nucleophilic addition reactions. The aldehyde group can be oxidized to a carboxylic acid, while the ketone group can be reduced to a secondary alcohol . These reactions are facilitated by the presence of specific enzymes or chemical reagents that target the carbonyl groups .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: Contains a ketone group but lacks the aldehyde functionality.
Acetaldehyde: Contains an aldehyde group but lacks the ketone functionality.
Cyclohexanecarboxaldehyde: Contains an aldehyde group attached to a cyclohexane ring but lacks the ketone functionality.
Uniqueness
(2-Oxocyclohexylidene)acetaldehyde is unique due to the presence of both an aldehyde and a ketone group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of carbonyl group .
Properties
CAS No. |
61203-04-1 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-(2-oxocyclohexylidene)acetaldehyde |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h5-6H,1-4H2 |
InChI Key |
FUXBPMKBCJEURD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=CC=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.